

# Cost-effectiveness analysis of Artekin for malaria treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Artekin

Cat. No.: B12649699

[Get Quote](#)

## Artekin for Malaria: A Cost-Effectiveness Comparison

A comprehensive analysis for researchers and drug development professionals.

The global effort to combat malaria hinges on the availability of effective and affordable treatment options. **Artekin**, a fixed-dose combination of dihydroartemisinin and piperaquine (DHA-PQP), has emerged as a significant artemisinin-based combination therapy (ACT). This guide provides a detailed cost-effectiveness analysis of **Artekin** compared to other leading malaria treatments, supported by clinical trial data and economic evaluations.

## Executive Summary

Clinical evidence demonstrates that **Artekin** offers high cure rates and a favorable safety profile for the treatment of uncomplicated *Plasmodium falciparum* and *Plasmodium vivax* malaria.<sup>[1][2][3]</sup> Economic analyses of its active components, DHA-PQP, suggest that it is a cost-effective, and in some scenarios, a cost-saving alternative to other widely used ACTs, such as artemether-lumefantrine (AL).<sup>[4][5]</sup> The longer post-treatment prophylactic effect of piperaquine contributes significantly to its cost-effectiveness by reducing the incidence of new infections.

## Comparative Efficacy and Safety

Multiple clinical trials have evaluated the performance of **Artekin** and its active ingredients (DHA-PQP) against other standard malaria therapies. The data consistently show high efficacy and a good safety profile.

Table 1: Comparative Efficacy of **Artekin** (DHA-PQP) vs. Other ACTs

| Treatment Group                  | Study Population            | Day 28 Cure Rate (PCR-corrected) | Parasite Clearance Time (Mean) | Reference |
|----------------------------------|-----------------------------|----------------------------------|--------------------------------|-----------|
| Artekin (DHA-PQP)                | Rwandan Children            | 95.2%                            | Faster than AQ+SP              | [1]       |
| Amodiaquine + Artesunate (AQ+AS) | Rwandan Children            | 92.0%                            | Faster than AQ+SP              | [1]       |
| Amodiaquine + SP (AQ+SP)         | Rwandan Children            | 84.7%                            | -                              | [1]       |
| Artekin (DHA-PQP)                | Cambodian Children & Adults | 96.9%                            | < 72 hours                     | [2]       |
| DHA-PQP                          | Peruvian Patients           | 97.7%                            | 32.0 hours                     | [6]       |
| Mefloquine + Artesunate (MAS3)   | Peruvian Patients           | 99.2%                            | 35.5 hours                     | [6]       |

Table 2: Safety Profile - Adverse Events

| Treatment Group                     | Key Findings on Adverse Events                                                                                                                                        | Reference |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Artekin (DHA-PQP)                   | Frequency of adverse events was significantly lower than in combinations containing amodiaquine. <sup>[1]</sup> Well-tolerated in children and adults. <sup>[7]</sup> | [1][7]    |
| Amodiaquine-containing combinations | Higher frequency of adverse events compared to DHA-PQP. <sup>[1]</sup><br><sup>[1]</sup>                                                                              |           |

## Cost-Effectiveness Analysis

Economic evaluations have modeled the cost-effectiveness of DHA-PQP, the active component of **Artekin**, in various settings. These analyses typically consider the cost of the drug, administration, and the savings from averted treatments for subsequent malaria episodes.

Table 3: Cost-Effectiveness of Dihydroartemisinin-Piperaquine (DHA-PQP) vs. Artemether-Lumefantrine (AL)

| Parameter                         | DHA-PQP                                                                                  | Artemether-Lumefantrine (AL)                                     | Key Findings                                                                                                                                 | Reference                                                                       |
|-----------------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Incremental Cost per DALY Averted | -                                                                                        | -                                                                | DHA-PQP is highly cost-effective with an ICER of US\$12.40 per DALY averted compared to AL in a Tanzanian study. <a href="#">[5]</a>         |                                                                                 |
| Cost Savings per Child (1 year)   | -                                                                                        | -                                                                | First-line treatment with DHA-PQP saved an average of \$0.96 per child over one year compared to AL.<br><a href="#">[4]</a>                  | <a href="#">[4]</a>                                                             |
| Cost-Saving Threshold             | < \$1.23 per course                                                                      | -                                                                | DHA-PQP remained cost-saving over AL for any price below \$1.23 per course of treatment in a multi-center African trial. <a href="#">[4]</a> | <a href="#">[4]</a>                                                             |
| General Assessment                | Often cited as a "cheaper" or "inexpensive" ACT. <a href="#">[2]</a> <a href="#">[8]</a> | Standard of care, but can be more expensive. <a href="#">[9]</a> | DHA-PQP is superior to AL from both clinical and economic perspectives for uncomplicated P.                                                  | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a> |

falciparum  
malaria in young  
children.[\[4\]](#)

---

## Experimental Protocols

The clinical and economic data presented are based on rigorous experimental methodologies.

### Clinical Trial Methodology (Representative)

A randomized, open-label, controlled trial is a common design for comparing the efficacy and safety of antimalarial drugs.

- Patient Recruitment: Patients with confirmed uncomplicated *P. falciparum* or *P. vivax* malaria, meeting specific inclusion and exclusion criteria (e.g., age, parasite density), are enrolled.
- Randomization: Participants are randomly assigned to receive either **Artekin** (DHA-PQP) or a comparator drug (e.g., AQ+AS, AL).
- Treatment Administration: Drug administration is supervised to ensure compliance. Dosing is typically based on age or weight.
- Follow-up: Patients are followed for a period of 28 to 63 days. Clinical and parasitological assessments are conducted at scheduled intervals to monitor for treatment failure and adverse events.
- Outcome Measures: The primary outcome is typically the polymerase chain reaction (PCR)-corrected cure rate at the end of the follow-up period. Secondary outcomes include parasite and fever clearance times, and the incidence and severity of adverse events.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety and efficacy of dihydroartemisinin/piperaquine (Artekin) for the treatment of uncomplicated Plasmodium falciparum malaria in Rwandan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of dihydroartemisinin-piperaquine (Artekin) in Cambodian children and adults with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 5. Cost-effectiveness of dihydroartemisinin-piperaquine compared with artemether-lumefantrine for treating uncomplicated malaria in children at a district hospital in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety evaluation of fixed combination piperaquine plus dihydroartemisinin (Artekin®) in Cambodian children and adults with malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DevelopmentAid [developmentaid.org]
- 9. The Cost and Cost-Effectiveness of Antimalarial Drugs - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Artekin for malaria treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12649699#cost-effectiveness-analysis-of-artekin-for-malaria-treatment]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)